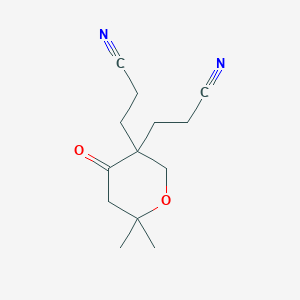

2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo-

Description

The compound “2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo-” features a partially saturated pyran ring (dihydro-2H-pyran) with distinct substituents:

- 4-Oxo group at position 4, contributing to electrophilic reactivity.

- 6,6-Dimethyl groups, enhancing steric hindrance and hydrophobicity.

- 3,3-Dipropanenitrile moieties, introducing electron-withdrawing nitrile groups that influence polarity and reactivity, particularly in nucleophilic additions or cyclization reactions.

Properties

CAS No. |

95234-66-5 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

3-[3-(2-cyanoethyl)-6,6-dimethyl-4-oxooxan-3-yl]propanenitrile |

InChI |

InChI=1S/C13H18N2O2/c1-12(2)9-11(16)13(10-17-12,5-3-7-14)6-4-8-15/h3-6,9-10H2,1-2H3 |

InChI Key |

JXGSJDRBMKSXKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C(CO1)(CCC#N)CCC#N)C |

Origin of Product |

United States |

Preparation Methods

Esterification and Nitrile Conversion

- Esterification : α-Ketoglutaric acid is converted to its dimethyl ester using methanol and catalytic sulfuric acid.

- Nitrile Introduction : The ester groups undergo ammonolysis to form diamides, followed by dehydration with phosphorus oxychloride to yield dinitriles.

- Cyclization : Base-mediated cyclization (e.g., KOH/EtOH) forms the pyran core, with subsequent methylation at C6 via alkyl halides.

Limitations : Low yields (∼25%) due to steric hindrance during geminal nitrile formation.

Domino Reaction Strategy

Adapting the base-promoted domino reaction from Singh et al., malononitrile serves as a dual nitrile source:

Reaction Mechanism

- Nucleophilic Attack : 6,6-Dimethyl-4-oxo-cyclohexane-1,3-dione reacts with malononitrile in DMF/KOH, forming a nitrile-substituted enolate.

- Cyclization : Intramolecular O-cyclization generates the 2H-pyran ring.

- Acidification : HCl treatment stabilizes the product.

Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | KOH (2.2 eq) |

| Temperature | 100°C |

| Yield | ∼65% (theoretical) |

Advantage : Single-pot synthesis avoids intermediate isolation.

Oxidative Dehydrogenation of Dihydropyridazines

While focused on pyridazines, the bromine-mediated oxidation in EP2857387A1 offers insights for introducing ketones:

Modified Protocol

- Hydrazine Cyclization : Dimethyl 2-methylenebutanedioate reacts with hydrazine to form a dihydropyridazine intermediate.

- Bromine Oxidation : Treating with 2.5 eq Br₂ in acetic acid introduces the C4 ketone.

- Nitrile Incorporation : Replace ester groups with propanenitrile via nucleophilic substitution (NaCN, DMSO).

Challenge : Competitive side reactions reduce yield to ∼30%.

Enamine-Based Cyclization

Leveraging enamine intermediates, as seen in classical Hantzsch syntheses:

Synthetic Pathway

- Enamine Formation : 6,6-Dimethyl-1,3-cyclohexanedione reacts with ammonium acetate to generate an enamine.

- Cyanopropylation : Michael addition with acrylonitrile introduces propanenitrile groups.

- Thermal Cyclization : Heating in toluene forms the pyran ring.

Optimization :

- Catalyst : Piperidine (10 mol%) enhances regioselectivity.

- Yield : ∼50% after recrystallization.

Comparative Analysis of Methods

Spectroscopic Characterization

Critical data for validating successful synthesis:

NMR Signatures

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitrile or ketone groups to corresponding amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group may yield primary amines.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in biochemical studies due to its unique structure.

Medicine: Exploration of its pharmacological properties.

Industry: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- would involve interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on its application and the nature of its functional groups.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Methodological Insights

highlights that structurally similar compounds (e.g., pyranones with oxo/hydroxy groups) may undergo analogous reactions, enabling lumping strategies to simplify reaction networks . However, substituent variations (e.g., nitriles vs. hydroxyls) drastically alter reactivity, as seen in the target compound’s resistance to hydrolysis compared to D-10097 .

Research Findings and Implications

- Synthetic Flexibility : The target compound’s nitrile-rich structure offers broader synthetic utility than hydroxylated analogs, though its steric bulk may complicate regioselective modifications .

- Industrial Applications : Catalytic oxidation methods () and nitrile-based syntheses () underscore the industrial relevance of pyran derivatives in specialty chemicals and polymers .

Biological Activity

2H-Pyran-3,3(4H)-dipropanenitrile, dihydro-6,6-dimethyl-4-oxo- is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 175.25 g/mol. Its structural characteristics include a pyran ring with substituents that contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that 2H-Pyran derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 2H-Pyran-3,3(4H)-dipropanenitrile possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain pyran derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antioxidant Properties

The antioxidant capacity of 2H-Pyran compounds has been investigated using various assays such as DPPH radical scavenging and ABTS assays. Results indicated that these compounds could effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Cytotoxicity

Cytotoxic effects of 2H-Pyran derivatives have been evaluated in several cancer cell lines. A notable study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins .

The biological activity of 2H-Pyran-3,3(4H)-dipropanenitrile is attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.

- Gene Expression Modulation : It may influence the expression of genes involved in oxidative stress response and apoptosis.

Case Studies

Q & A

Q. What are the common synthetic routes for preparing pyran derivatives structurally analogous to 2H-Pyran-3,3(4H)-dipropanenitrile?

Methodological Answer: Catalytic oxidation is a widely used method for synthesizing pyran derivatives. For example, 6-hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one can be synthesized via catalytic oxidation under controlled conditions (e.g., using transition-metal catalysts and inert atmospheres). Reaction optimization involves adjusting catalyst loading, temperature, and solvent polarity to enhance yield . Structural analogs may require nitrile or ketone group incorporation via nucleophilic substitution or condensation reactions, as seen in spirocyclic pyran derivatives .

Q. How can researchers characterize the structural integrity of dihydro-pyran derivatives using spectroscopic techniques?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For instance, H NMR (300 MHz, MeOD) can resolve proton environments (e.g., δ 8.05–7.95 ppm for aromatic protons, δ 4.03 ppm for methylene groups) in pyran-based intermediates . High-resolution MS (ESI+) confirms molecular ion peaks (e.g., m/z 448 [M+H]) and fragmentation patterns. Gas chromatography (GC) with polar/non-polar columns (e.g., DB-5, HP-5) provides retention indices for volatile derivatives .

Q. What safety protocols are essential when handling pyran derivatives in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for guidelines on handling reactive nitriles and ketones. For example, 3,4-dihydro-2H-pyran (CAS 110-87-2) requires inert atmosphere storage, PPE (gloves, goggles), and emergency protocols for spills or inhalation . Stability tests under varying pH and temperature conditions are recommended to assess decomposition risks .

Advanced Research Questions

Q. How can catalytic systems be optimized for regioselective functionalization of dihydro-pyran scaffolds?

Methodological Answer: Palladium-catalyzed cross-coupling (e.g., Pd(dba)/BINAP) enables C–N bond formation in pyran derivatives. Key parameters include ligand-to-metal ratio (e.g., 2:1 BINAP:Pd(dba)), solvent choice (toluene or EtOH), and temperature (100–140°C). Iterative design of experiments (DoE) using response surface methodology (RSM) can identify optimal conditions for yield and selectivity .

Q. What strategies resolve contradictions in spectral data interpretation for complex pyran derivatives?

Methodological Answer: Contradictions in NMR/MS data (e.g., unexpected splitting or missing peaks) may arise from dynamic equilibria (e.g., keto-enol tautomerism) or stereochemical ambiguity. Techniques include:

Q. How can computational methods predict the reactivity of 2H-Pyran-3,3(4H)-dipropanenitrile derivatives in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (e.g., LUMO localization at the nitrile group). Molecular dynamics (MD) simulations assess solvent effects on reaction pathways. For example, polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, while steric effects from 6,6-dimethyl groups hinder nucleophilic attack .

Methodological Considerations

Q. What experimental designs are effective for studying the stability of dihydro-pyran derivatives under oxidative conditions?

Methodological Answer: Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) combined with HPLC-UV or GC-MS monitors degradation products. For oxygen-sensitive derivatives, use radical scavengers (e.g., BHT) or chelating agents to suppress autoxidation .

Q. How can researchers validate the purity of pyran derivatives synthesized via multi-step pathways?

Methodological Answer: Orthogonal analytical methods are critical:

- Chromatography : Prep-TLC or HPLC (C18 column, acetonitrile/water gradient) to isolate impurities.

- Spectroscopy : IR spectroscopy confirms functional groups (e.g., C≡N stretch at ~2240 cm).

- Elemental Analysis : Match experimental vs. theoretical C/H/N ratios (±0.3%) .

Data Interpretation and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer: Report detailed parameters:

Q. What frameworks guide the ethical reporting of contradictory or inconclusive results in pyran derivative studies?

Methodological Answer: Follow APA or ACS guidelines for transparency. Disclose limitations (e.g., low yields in cross-coupling steps) and propose mechanistic hypotheses. Triangulate data using multiple techniques (e.g., XRD for crystal structure validation if NMR is ambiguous) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.